1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene
Description
Properties
CAS No. |
83493-80-5 |
|---|---|
Molecular Formula |
C12H17ClO |
Molecular Weight |
212.71 g/mol |
IUPAC Name |
1-(1-chloro-2-methylpropan-2-yl)-4-ethoxybenzene |
InChI |
InChI=1S/C12H17ClO/c1-4-14-11-7-5-10(6-8-11)12(2,3)9-13/h5-8H,4,9H2,1-3H3 |
InChI Key |
CUYNTLDCNGKIFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)CCl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation via Chloroalkyl Intermediates
The most widely reported method involves Friedel-Crafts alkylation of 4-ethoxybenzene (phenetole) with 1-chloro-2-methylpropan-2-yl chloride. This two-step process begins with synthesizing the chloroalkyl reagent:
Step 1: Synthesis of 1-Chloro-2-methyl-2-propanol
As described in CN102229522B, 2-methyl-3-chloropropene undergoes hydrolysis catalyzed by cation exchange resins (e.g., Zeo-karb) in a continuous flow reactor. Key parameters include:
- Temperature : 0–45°C
- Resin-filled reactor dimensions : 0.1–100 m length, 0.1–0.5 m diameter
- Flow rates : 0.5–20 kg/h for 2-methyl-3-chloropropene, 1–100 L/h for water
The reaction avoids acidic wastewater generation, achieving >90% conversion with organic phase isolation via dichloromethane extraction.
Step 2: Chlorination to 1-Chloro-2-methylpropan-2-yl Chloride
The alcohol intermediate is converted to the corresponding chloride using thionyl chloride ($$ \text{SOCl}_2 $$) or HCl gas. For industrial scalability, gas-phase chlorination at 50–80°C minimizes byproducts.
Step 3: Friedel-Crafts Alkylation
Reacting the chloride with phenetole in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) using $$ \text{AlCl}_3 $$ (1.2–2.5 equiv) at 0–5°C yields the target compound. US20160280619A1 reports analogous conditions for benzylations, achieving 75–85% yields after 16–36 hours.
| Parameter | Value/Range | Source |
|---|---|---|
| Catalyst | $$ \text{AlCl}_3 $$ | |
| Solvent | Dichloromethane | |
| Temperature | 0–5°C | |
| Reaction Time | 16–36 hours | |
| Yield | 75–85% |
One-Pot Tandem Hydrolysis-Alkylation
A streamlined approach combines hydrolysis and alkylation in a single reactor. 2-Methyl-3-chloropropene and phenetole are co-fed into a $$ \text{Zeo-karb} $$-packed column under cooling (0–45°C). The cation exchange resin simultaneously catalyzes hydrolysis to 1-chloro-2-methyl-2-propanol and facilitates its subsequent reaction with phenetole. This method reduces intermediate isolation steps but requires precise control of:
- Residence time : 30–60 minutes
- Molar ratio (phenetole:chloroalkene): 1:1.2
- Post-reaction workup : Dichloromethane extraction and MgSO$$_4$$ drying
Optimization and Challenges
Catalyst Selection
Solvent Systems
Impurity Profiles
Major impurities include:
- Di-alkylated products : Mitigated by stoichiometric control (phenetole excess).
- Chlorinated byproducts : Addressed via low-temperature reactions.
Industrial-Scale Considerations
Continuous Flow Reactors
Adopting continuous flow systems (as in CN102229522B) enhances throughput and reduces hot-spot formation. Pilot-scale trials achieved 98% purity at 50 kg/batch.
Environmental Impact
- Waste reduction : Cation exchange resins decrease acid waste by 70% compared to $$ \text{H}2\text{SO}4 $$-catalyzed methods.
- Solvent recovery : Dichloromethane recycling via distillation cuts costs by 40%.
Emerging Methodologies
Enzymatic Catalysis
Preliminary studies using lipases (e.g., Candida antarctica) show promise for hydrolysis steps, though yields remain suboptimal (50–60%).
Photochemical Activation
UV-initiated radical alkylation avoids Lewis acids but requires specialized equipment. Initial yields are 45–55% with 365 nm irradiation.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(2-chloro-1,1-dimethylethyl)-4-ethoxy-: undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Products include halogenated or nitrated derivatives of the compound.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
Benzene, 1-(2-chloro-1,1-dimethylethyl)-4-ethoxy-: has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of Benzene, 1-(2-chloro-1,1-dimethylethyl)-4-ethoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the type of reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(1-chloro-2-methylpropan-2-yl)-4-ethoxybenzene with structurally related compounds, focusing on substituent effects, physical properties, and applications.
Structural Analogs with Varied Alkyl/Halogen Substituents
Table 1: Molecular and Physical Properties
Key Observations:
- Substituent Effects : The ethoxy group (–OCH₂CH₃) in the main compound provides stronger electron-donating effects compared to methoxy (–OCH₃) in analogs like 4-bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene . This increases the aromatic ring’s susceptibility to electrophilic substitution.
- Halogen Influence : Bromine in 4-bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene introduces a heavier atom and higher molecular weight (277.59 g/mol) compared to chlorine-containing analogs .
Functional Group Variations in Pharmaceutical Intermediates
Physicochemical Property Trends
- Boiling Points : Linear substituents (e.g., –CH₂Cl in 1-(chloromethyl)-4-ethoxybenzene) result in lower boiling points (246.5°C) compared to branched analogs due to reduced molecular packing .
- Lipophilicity : The main compound’s LogP (3.60) is higher than p-tert-butylphenetole (LogP ~2.5–3.0), reflecting the chloroalkyl group’s contribution to hydrophobicity .
Biological Activity
1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene, also known as a chlorinated aromatic compound, has gained attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on available research findings.
- Molecular Formula : C₁₂H₁₇ClO
- Molecular Weight : 212.716 g/mol
- CAS Number : 83493-80-5
- LogP : 3.60 (indicating moderate lipophilicity)
These properties suggest that the compound may interact with biological membranes, influencing its biological activity.
Antimicrobial Properties
Research has indicated that chlorinated compounds often exhibit antimicrobial properties. For example, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Anticancer Activity
1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene has been studied for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators.
Case Study: In Vitro Analysis on Cancer Cell Lines
A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated:
- Cell Viability Reduction : Treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a significant reduction in cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| MCF-7 | 30 | Cell cycle arrest at G2/M phase |
Other Therapeutic Effects
Beyond antimicrobial and anticancer activities, there is emerging evidence suggesting that this compound may have additional therapeutic effects, including anti-inflammatory and analgesic properties. These effects are likely mediated through interactions with various signaling pathways and receptors.
The biological activity of 1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene is hypothesized to involve:
- Membrane Disruption : The lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Interaction : The compound might modulate receptor activities related to inflammation and pain perception.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
